molecular formula C12H10FNS B8534305 2-(2-Fluorophenylsulfanyl)aniline

2-(2-Fluorophenylsulfanyl)aniline

Cat. No.: B8534305
M. Wt: 219.28 g/mol
InChI Key: QBPBZFZMIDECFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenylsulfanyl)aniline is a fluorinated organic compound featuring an aniline group linked to a 2-fluorophenyl ring via a thioether (sulfanyl) bridge. This structure incorporates two privileged scaffolds in medicinal chemistry: the aniline moiety and the fluorine atom, making it a valuable intermediate for constructing more complex bioactive molecules . The compound serves as a versatile building block in drug discovery, particularly for the synthesis of molecules that leverage the sulfonylaniline motif . This motif is a critical structural element found in several therapeutic agents, including Bcl-2 protein inhibitors, DP receptor antagonists, and hepatitis B virus core protein inhibitors . The presence of the fluorine atom is a common strategy in drug design to influence a molecule's potency, metabolic stability, and membrane permeability . The thioether linkage provides a synthetic handle for further functionalization, such as oxidation to sulfoxide or sulfone groups, which can significantly alter the electronic properties and bioactivity of the resulting compound . Researchers utilize this chemical in the design and synthesis of novel compounds for various research applications, including the development of antiviral and central nervous system (CNS) active agents . It is strictly for research purposes in a controlled laboratory environment.

Properties

Molecular Formula

C12H10FNS

Molecular Weight

219.28 g/mol

IUPAC Name

2-(2-fluorophenyl)sulfanylaniline

InChI

InChI=1S/C12H10FNS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2

InChI Key

QBPBZFZMIDECFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, linker groups, and functional moieties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Physical State Notable Properties
2-(2-Fluorophenylsulfanyl)aniline C₁₂H₁₀FNS 219.28 –S– linker, 2-fluorophenyl substituent Solid (inferred) High reactivity due to electron-rich NH₂ and –S– group
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline C₁₄H₁₄FNS 247.34 Ethyl linker, 4-fluorophenyl group Liquid Flexible structure; CAS 1275711-70-0
2-(2-Chloro-6-fluorophenyl)aniline C₁₂H₉ClFN 221.66 2-Cl, 6-F substituents Powder Enhanced steric hindrance; CAS 1872215-75-2
2-Fluoro-5-(methylsulfonyl)aniline C₇H₇FNO₂S 188.20 –SO₂CH₃ (electron-withdrawing) Solid Harmful; irritant (skin/eyes)
2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline C₁₇H₁₅NS 265.37 Bulky naphthyl group Solid (inferred) High molecular weight; potential π-π stacking

Key Observations :

  • Functional Groups : Sulfanyl (–S–) groups are less electron-withdrawing than sulfonyl (–SO₂–) groups (e.g., ), leading to differences in NH₂ acidity and nucleophilicity.
  • Linker Flexibility : Ethyl linkers (e.g., ) increase conformational flexibility, which may enhance binding in biological systems compared to rigid analogs.

Physicochemical Properties

  • Solubility : Sulfanyl-containing anilines (e.g., target compound) are typically more lipophilic than sulfonyl derivatives , favoring organic solvent solubility.
  • Hydrogen Bonding : Crystal structures of related compounds (e.g., N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline ) reveal strong N–H···O interactions, suggesting that the target compound may form similar hydrogen bonds, influencing crystallization behavior.
  • Thermal Stability : Bulky substituents (e.g., naphthyl in ) reduce melting points compared to simpler fluorophenyl analogs.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Fluorophenylsulfanyl)aniline, and what factors influence reaction yields?

Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For instance, reacting 2-fluoro-substituted aryl halides with thiol-containing anilines under basic conditions (e.g., NaOH or K₂CO₃) in solvents like DMF or ethanol. Catalysts such as Pd complexes may enhance cross-coupling efficiency. Critical factors include reaction temperature (reflux conditions), solvent polarity, and purification methods (e.g., column chromatography or ethanol recrystallization), achieving yields up to ~91% in analogous syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing 2-(2-Fluorophenylsulfanyl)aniline’s structure?

Answer:

  • ¹H/¹³C NMR : Identifies aromatic proton environments and substituent positions, with deshielding effects from fluorine and sulfur.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.
  • IR Spectroscopy : Detects functional groups (e.g., -NH₂ at ~3400 cm⁻¹, C-S bonds ~600–700 cm⁻¹).
  • X-ray Crystallography : Provides definitive structural data but requires high-purity crystalline samples .

Advanced: How do the electron-withdrawing fluorine and sulfanyl groups influence the compound’s reactivity in nucleophilic aromatic substitution?

Answer: The fluorine at the ortho position deactivates the aromatic ring, directing substitution to meta or para positions. The sulfanyl group, though weakly electron-donating, alters regioselectivity through steric effects. Kinetic studies and DFT calculations are recommended to resolve competing electronic and steric influences. Experimental optimization using directing groups (e.g., nitro or methoxy) can guide reaction pathways .

Advanced: What experimental approaches are used to elucidate 2-(2-Fluorophenylsulfanyl)aniline’s interactions with cytochrome P450 enzymes?

Answer:

  • In Vitro Assays : Human liver microsomes incubated with the compound; metabolite profiling via LC-MS/MS.
  • Fluorescent Probe Inhibition : Competitive binding assessed using probes like 7-benzyloxyquinoline.
  • Molecular Docking : Predicts binding modes to CYP isoforms (e.g., CYP3A4), validated by site-directed mutagenesis.
  • Environmental Controls : Maintain pH 7.4 and 37°C to mimic physiological conditions .

Advanced: How does pH affect the stability of 2-(2-Fluorophenylsulfanyl)aniline in aqueous solutions, and how can this be mitigated in biological assays?

Answer: The labile C-S bond renders the compound prone to hydrolysis under acidic (pH < 4) or basic (pH > 8) conditions. Stability studies using HPLC at varying pH (3–9) identify degradation thresholds. For biological assays, use phosphate-buffered saline (pH 7.4) and store solutions at 4°C to minimize degradation .

Advanced: What structure-activity relationship (SAR) findings guide the design of 2-(2-Fluorophenylsulfanyl)aniline derivatives with enhanced kinase inhibition?

Answer:

  • Sulfonyl Modification : Replacing sulfanyl with sulfonyl groups increases electron-withdrawing effects, improving kinase binding affinity.
  • Fluorine Position : Ortho-fluorine optimizes steric interactions with kinase ATP pockets (e.g., EGFR).
  • Parallel Synthesis : Generate analogs via Suzuki-Miyaura coupling; evaluate IC₅₀ values in kinase inhibition assays.
  • Co-Crystallization : Validates binding hypotheses (e.g., hydrogen bonding with hinge regions) .

Advanced: How should researchers address contradictions in reported IC₅₀ values for this compound’s inhibition of COX-2 across different studies?

Answer: Discrepancies may arise from assay variability (enzyme source, substrate concentration). Standardize protocols using recombinant human COX-2 and control inhibitors (e.g., celecoxib). Validate via orthogonal methods like Western blotting for COX-2 expression. Conduct meta-analyses of raw data to account for batch effects and statistical outliers .

Advanced: What computational strategies are employed to predict the metabolic pathways of 2-(2-Fluorophenylsulfanyl)aniline in silico before in vivo testing?

Answer:

  • MetaSite/GLORY Software : Predicts phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolism sites.
  • Molecular Dynamics Simulations : Model interactions with CYP isoforms (e.g., CYP2D6) to identify metabolic hotspots.
  • Machine Learning : Train models on fluorinated aniline datasets to prioritize metabolites for LC-MS/MS verification .

Advanced: What chromatographic methods optimize the separation of 2-(2-Fluorophenylsulfanyl)aniline from synthetic byproducts during scale-up?

Answer:

  • Reverse-Phase HPLC : C18 column with ACN/water gradient (e.g., 40–80% ACN over 20 minutes) resolves impurities.
  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity at scale.
  • In-Line UV Monitoring : Detect at λ=254 nm for real-time purity assessment .

Advanced: How do the steric and electronic properties of 2-(2-Fluorophenylsulfanyl)aniline compare to its 2,6-dimethylphenyl analog in catalysis?

Answer:

  • Electronic Effects : Fluorine’s electronegativity increases para-position electrophilicity (σₚ ~0.78), enhancing oxidative addition in Pd-catalyzed couplings.
  • Steric Effects : The 2,6-dimethyl analog introduces steric hindrance (~1.5 Å van der Waals radius), reducing catalytic turnover.
  • Hammett Analysis : Quantifies electronic contributions (ρ values) in reaction rate studies.
  • Catalytic Testing : Lower yields in Suzuki-Miyaura reactions with the dimethyl analog highlight steric limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.